(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
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Overview
Description
(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a chemical compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly as inhibitors of various enzymes and receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .
Scientific Research Applications
(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one
Uniqueness
Compared to similar compounds, (2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is unique due to the presence of both fluorine and hydroxyl groups in the phenyl ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
858118-45-3 |
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Molecular Formula |
C14H9FN2O2 |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
(2-fluoro-5-hydroxyphenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H9FN2O2/c15-12-4-3-8(18)6-10(12)13(19)11-7-17-14-9(11)2-1-5-16-14/h1-7,18H,(H,16,17) |
InChI Key |
IUUVBVINFYUJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C3=C(C=CC(=C3)O)F)N=C1 |
Origin of Product |
United States |
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